1-Chloro-2,3-dihydro-5-fluoro-1H-indene
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Overview
Description
1-Chloro-2,3-dihydro-5-fluoro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms on the indene ring
Preparation Methods
The synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene typically involves the introduction of chlorine and fluorine atoms into the indene structure. One common method involves the reaction of indene with chlorine and fluorine-containing reagents under controlled conditions. For example, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can introduce the chlorine atom, while fluorinating agents like hydrogen fluoride or fluorine gas can introduce the fluorine atom .
Chemical Reactions Analysis
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to more saturated derivatives.
Addition Reactions: The double bond in the indene ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.
Scientific Research Applications
1-Chloro-2,3-dihydro-5-fluoro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is determined by the electronic effects of the substituents and the nature of the reaction conditions .
Comparison with Similar Compounds
1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be compared with other indene derivatives:
1-Chloro-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-Fluoro-2,3-dihydro-1H-indene:
1-Bromo-2,3-dihydro-5-fluoro-1H-indene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58485-67-9 |
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Molecular Formula |
C9H8ClF |
Molecular Weight |
170.61 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 |
InChI Key |
CDPFPKAMBXRYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)F |
Origin of Product |
United States |
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